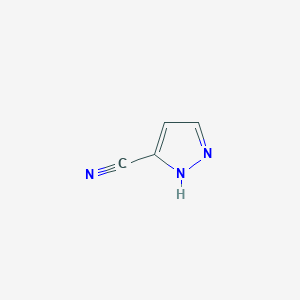

1H-pyrazole-3-carbonitrile

描述

Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic Chemistry

Pyrazole and its derivatives represent a prominent class of N-heterocyclic compounds that have garnered significant attention in organic chemistry. numberanalytics.commdpi.com These five-membered aromatic rings, containing two adjacent nitrogen atoms, serve as foundational scaffolds in numerous fields due to their versatile chemical properties and broad spectrum of biological activities. numberanalytics.comorientjchem.org The unique arrangement of a pyrrole-type (proton-donating) and a pyridine-type (proton-accepting) nitrogen atom within the ring imparts distinct reactivity and allows for diverse functionalization. mdpi.com

In medicinal chemistry, the pyrazole nucleus is considered a "privileged structure" and is a crucial pharmacophore in the design and development of a wide array of therapeutic agents. numberanalytics.commdpi.com Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, antiviral, and analgesic agents. mdpi.comorientjchem.orgnih.gov Notably, several blockbuster drugs, including the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil, feature a pyrazole core, underscoring the scaffold's importance in the pharmaceutical sector. taylorandfrancis.com The scaffold's value is further highlighted by its presence in eight FDA-approved protein kinase inhibitors, such as Crizotinib and Ruxolitinib, used in targeted cancer therapies. mdpi.com

Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry, where they are utilized as effective pesticides, herbicides, and fungicides. numberanalytics.comtaylorandfrancis.com In materials science, the unique photophysical properties of pyrazoles are harnessed to create novel luminescent compounds, molecular sensors for ion detection, and conducting polymers. numberanalytics.commdpi.com Their synthetic versatility and ability to act as ligands for metal catalysts further cement their role as indispensable tools in modern chemical research. mdpi.com

Evolution of Pyrazole Chemistry: From Fundamental Insights to Complex Systems

The history of pyrazole chemistry dates back to 1883, with the first synthesis and naming of the compound by Ludwig Knorr. nih.gov Early research focused on fundamental synthetic methods, the most notable of which is the Knorr pyrazole synthesis, a condensation reaction between hydrazines and 1,3-dicarbonyl compounds. numberanalytics.compharmajournal.net Another classical approach involves the [3+2] cycloaddition reaction of diazo compounds with alkynes. mdpi.com These foundational methods paved the way for a deeper understanding of the pyrazole ring's reactivity and properties.

Over the centuries, the field has evolved significantly, moving from these initial discoveries to the development of highly complex molecular architectures. numberanalytics.com Modern synthetic chemistry has introduced innovative and more efficient techniques, including microwave-assisted and multicomponent reactions, often employing green catalysts like nano-ZnO or ionic liquids. pharmajournal.netresearchgate.net These advancements have enabled the selective and efficient synthesis of a vast library of polysubstituted and fused pyrazole systems. mdpi.com

The evolution of pyrazole chemistry is also marked by a growing understanding of its structural nuances, particularly the phenomenon of tautomerism, which can influence the reactivity and biological activity of pyrazole-containing compounds. nih.gov Researchers can now leverage the electron-rich nature of the pyrazole ring, which features both nucleophilic and electrophilic centers, to construct intricate heterocyclic systems with tailored functions. nih.gov This progression from fundamental synthesis to the rational design of complex molecules highlights the enduring and expanding importance of the pyrazole scaffold in advanced chemical research. mdpi.com

Rationale for the Focused Study of 1H-Pyrazole-3-carbonitrile within the Pyrazole Family

Within the extensive family of pyrazole derivatives, this compound stands out as a particularly valuable and versatile building block in organic synthesis. guidechem.com Its structure, which incorporates both the reactive pyrazole ring and a cyano (carbonitrile) functional group, makes it an important intermediate for creating more complex, biologically active molecules. guidechem.com

The primary rationale for its focused study lies in its utility as a precursor in the synthesis of a variety of heterocyclic systems. The carbonitrile group can be readily converted into other functional groups, and the pyrazole ring provides a stable core for further elaboration. This makes this compound a key starting material for producing pyrazole-based pharmaceuticals and agrochemicals. guidechem.com For instance, substituted pyrazole-carbonitriles are precursors for pyrazolo[1,5-a]pyrimidines, a class of compounds investigated for their sedative/hypnotic properties, analogous to drugs like Zaleplon. mdpi.com Similarly, derivatives like 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile are used to synthesize a diverse range of fused heterocyclic systems, including pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]quinazolines. mdpi.com

The compound's significance is further emphasized by its role in the development of novel materials and its application in creating ligands for catalysis. The presence of both a nitrile and the pyrazole N-H group allows for specific interactions, such as hydrogen bonding and metal coordination, which are critical in designing functional materials and catalysts. mdpi.comacs.org Therefore, a detailed investigation of this compound provides fundamental insights and practical methodologies for developing new therapeutic agents, agricultural products, and advanced materials. guidechem.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 36650-74-5 guidechem.comnih.gov |

| Molecular Formula | C₄H₃N₃ guidechem.com |

| Molecular Weight | 93.09 g/mol nih.gov |

| Appearance | White to light yellow solid/crystal guidechem.com |

| Melting Point | ~168-182 °C guidechem.com |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and dimethylformamide. guidechem.com |

| pKa | 9.52 ± 0.10 (Predicted) guidechem.com |

| Topological Polar Surface Area | 52.5 Ų guidechem.com |

| Hydrogen Bond Acceptor Count | 2 guidechem.com |

Structure

3D Structure

属性

IUPAC Name |

1H-pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3/c5-3-4-1-2-6-7-4/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJLEPMVGQBLHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957908 | |

| Record name | 1H-Pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36650-74-5 | |

| Record name | 1H-Pyrazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1h Pyrazole 3 Carbonitrile and Its Derivatives

Classical Synthetic Approaches to 1H-Pyrazole-3-carbonitrile

Precursor-Based Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of pyrazoles. These reactions typically involve the formation of a carbon-nitrogen bond, leading to the heterocyclic ring structure.

A primary and widely utilized method for constructing the pyrazole (B372694) ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comnih.gov This approach is versatile, allowing for the synthesis of a wide array of substituted pyrazoles. The reaction of hydrazine with α,β-unsaturated carbonyl compounds also serves as a common pathway to pyrazole derivatives. bohrium.comresearchgate.net Typically, this reaction first yields a pyrazoline, which is then oxidized to the corresponding pyrazole. mdpi.com

The general mechanism involves the initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction, particularly with unsymmetrical 1,3-dicarbonyl compounds, can sometimes be a challenge, leading to a mixture of regioisomers. mdpi.com

A specific example involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene (B1197577) glycol, which can produce 1,3,5-substituted pyrazoles in good to excellent yields at room temperature. mdpi.com Another variation uses terminal alkynes, aromatic aldehydes, molecular iodine, and hydrazines in a one-pot reaction to produce 1,3-disubstituted pyrazoles. nih.gov

Table 1: Examples of Hydrazine and Carbonyl Compound Reactions for Pyrazole Synthesis

| Hydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Product | Yield (%) | Reference |

| Phenylhydrazine (B124118) | Benzaldehyde, Malononitrile (B47326) | AlCl₃, Ethanol (B145695)/Water | 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | 85 | jocpr.com |

| Hydrazine Hydrate (B1144303) | 3-Oxo-3-phenylpropanenitrile, Trichloroacetonitrile (B146778) | Dioxane | 5-Phenyl-3-amino-1H-pyrazole-4-carbonitrile | Good | nih.govresearchgate.net |

| Arylhydrazine | Carbonyl derivatives (in situ from ketone and diethyl oxalate) | Not specified | 1,3,4,5-Substituted pyrazole | 60-66 | nih.gov |

α-Keto nitriles, also known as β-ketonitriles, are highly valuable precursors for the synthesis of 5-aminopyrazoles. rsc.orgnih.gov The reaction of β-ketonitriles with hydrazines proceeds through the initial formation of a hydrazone at the keto group, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. nih.gov This method is particularly effective for producing pyrazoles with an amino group at the 5-position.

For instance, the reaction of various heteroarylhydrazines with α-cyanoacetophenones has been successfully employed to synthesize a large number of 5-amino-1-heteroarylpyrazoles. nih.gov The versatility of β-ketonitriles as starting materials allows for the synthesis of a diverse range of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals. rsc.org

Cyclization Reactions in the Synthesis of this compound

Cyclization reactions are fundamental to the formation of the pyrazole ring. These can be intramolecular processes starting from a linear precursor that already contains all the necessary atoms for the ring, or intermolecular reactions where two or more components come together to form the cyclic structure.

One specific method involves the diazotization of 3-amino-1H-pyrazole-4-carboxamides or 3-amino-1H-pyrazole-4-carbonitriles, followed by cyclization of the intermediate diazo compounds under acidic conditions to yield pyrazolo[3,4-d] mdpi.comnih.govsmolecule.comtriazin-4-ones. beilstein-journals.org Another approach is the conversion of pyrazole-3-carboxamide to this compound using a dehydrating agent like diphosphorus (B173284) pentoxide at high temperatures. smolecule.com

Specific Reaction Conditions and Optimization for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired pyrazole product. Factors such as the choice of solvent, catalyst, temperature, and reaction time play a significant role.

For the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives, a one-pot, three-component reaction of an aldehyde, malononitrile, and phenylhydrazine has been optimized. jocpr.com The use of 15 mol% of aluminum chloride (AlCl₃) in an ethanol-water (1:1, v/v) solvent system at 80°C for 30 minutes provided the best results, with yields ranging from 79% to 89%. jocpr.com Other Lewis acids like BF₃-OEt₂ and ZnCl₂ were found to be less effective. jocpr.com

In another study, the synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives was optimized using a deep eutectic solvent composed of glycerol (B35011) and potassium carbonate (K₂CO₃). frontiersin.org The optimal conditions were found to be a 1:4 ratio of K₂CO₃ to glycerol at a temperature of 60°C. frontiersin.org

Microwave-assisted synthesis has also been shown to be an efficient method, providing rapid access to 3- or 5-substituted pyrazoles with excellent yields and regiocontrol. researchgate.net The choice of reaction conditions can even allow for switching between the production of different regioisomers. researchgate.net

Table 2: Optimization of Reaction Conditions for Pyrazole Synthesis

| Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzaldehyde, Malononitrile, Phenylhydrazine | AlCl₃ (15 mol%), Ethanol/Water (1:1) | 80 | 30 min | 85 | jocpr.com |

| Aldehyde derivatives, Ethyl cyanoacetate, Phenylhydrazine | K₂CO₃/Glycerol (1:4) | 60 | Not specified | 85-93 | frontiersin.org |

| 3-Oxo-3-arylpropanenitriles, Trichloroacetonitrile, Hydrazine hydrate | Dioxane | Reflux | Not specified | Good | nih.govresearchgate.net |

Synthesis of 5-Amino-1H-pyrazole-3-carbonitrile Derivatives

The synthesis of 5-amino-1H-pyrazole-3-carbonitrile and its derivatives is of particular interest. One prominent method involves a three-component, one-pot reaction of benzaldehydes, malononitrile, and phenyl hydrazine. rsc.org A novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, has been developed for this synthesis, demonstrating high activity and selectivity in an eco-friendly water/ethanol solvent system at 55°C. rsc.org This method offers short reaction times (15–27 minutes) and excellent yields (85–93%). rsc.org

Another approach starts from 3-oxoalkanonitriles, which are reacted with trichloroacetonitrile to form adducts. nih.gov These adducts then undergo condensation with hydrazine hydrate and subsequent cyclization under reflux in dioxane to afford 5-substituted-3-amino-1H-pyrazole-4-carbonitriles in good yields. nih.govresearchgate.net

Furthermore, the reaction of arylhydrazines with malononitrile derivatives in the presence of a FeCl₃/polyvinyl pyrrolidine (B122466) (PVP) catalytic system in a water/PEG-400 solvent has been reported to produce 4-amino-1-aryl-1H-pyrazole-4-carbonitriles in high yields. mdpi.com

Condensation of 3-Carbonitrile-5-aminopyrazole with α,β-Unsaturated Aldehydes

The condensation of 5-amino-1H-pyrazole-3-carbonitrile with α,β-unsaturated aldehydes represents a key strategy for the synthesis of fused pyrazolopyridine systems. This reaction takes advantage of the nucleophilic character of the aminopyrazole, which possesses three potential nucleophilic centers: the C4-carbon atom and the two nitrogen atoms of the amino group. arkat-usa.org

In an acidic medium, the reaction between 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)-phenyl)-1H-pyrazole-3-carbonitrile and various substituted α,β-unsaturated aldehydes leads to the formation of pyrazolopyridines and their tetrahydropyridine (B1245486) derivatives. arkat-usa.org This transformation is proposed to proceed through the disproportionation of an initially formed pyrazolo Hantzsch dihydropyridine (B1217469) intermediate. arkat-usa.org The utilization of a pyrazole with a strong electron-withdrawing cyano group at the 3-position is a notable aspect of this synthetic pathway. arkat-usa.org

The reaction of 3(5)-aminopyrazoles with α,β-unsaturated carbonyls is a well-established method for constructing the 4,7-dihydroazolo[1,5-a]pyrimidine core. sciforum.net This approach, along with the modified Biginelli reaction, provides versatile routes to these fused heterocyclic systems. sciforum.net

One-Pot Synthesis Strategies for 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

One-pot synthesis methodologies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles has been effectively achieved through such strategies.

A prominent one-pot method involves the direct condensation of (ethoxymethylene)malononitrile with various aryl hydrazines. conicet.gov.arconicet.gov.arresearchgate.netscirp.orgresearchgate.netmincyt.gob.ar This reaction, typically carried out in a suitable solvent like ethanol at reflux, provides the desired 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with moderate to excellent yields. conicet.gov.arscirp.org This approach is valued for its high regioselectivity, yielding the 5-amino isomer as the exclusive product without the formation of the 3-amino regioisomer or uncyclized hydrazide intermediates. scirp.org

Another efficient one-pot, three-component synthesis involves the reaction of aromatic aldehydes, malononitrile, and phenylhydrazine derivatives in green media such as water and ethanol at room temperature. nih.gov This tandem Knoevenagel-cyclocondensation reaction proceeds without the need for a catalyst, highlighting its environmental benefits. nih.gov Similarly, the three-component reaction of an aldehyde, 3(5)-amino-5(3)-methylpyrazole, and malononitrile in refluxing ethanol also yields pyrazolo[1,5-a]pyrimidine-6-carbonitriles in high yields without a catalyst. academie-sciences.fr

Regioselectivity in 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile Synthesis

Regioselectivity is a critical consideration in the synthesis of substituted pyrazoles, particularly when using unsymmetrical starting materials. The reaction between (ethoxymethylene)malononitrile and substituted hydrazines consistently demonstrates high regioselectivity, favoring the formation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles. scirp.org This selectivity is a key advantage, ensuring the production of a single, desired isomer.

In the broader context of aminopyrazole chemistry, the relative nucleophilicity of the exocyclic amino group and the endocyclic nitrogen atoms can influence the outcome of cyclization reactions. kfas.org.kw While the basicity and steric hindrance of these sites play a role, other factors can also modulate regioselectivity. kfas.org.kw For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines from 3(5)-aminopyrazoles, the initial attack can occur at either the exocyclic amino group or the endocyclic nitrogen. kfas.org.kw

Microwave-assisted synthesis has also been shown to influence regioselectivity. In the condensation of 3-methoxyacrylonitrile (B2492134) and phenylhydrazine, the use of acetic acid in toluene (B28343) under microwave irradiation leads to the 5-aminopyrazole, while using sodium ethoxide in ethanol yields the 3-aminopyrazole (B16455). chim.it This demonstrates that the reaction conditions can be tuned to favor the formation of a specific regioisomer.

Advanced Synthetic Strategies and Modifications

In recent years, the development of advanced synthetic methodologies has revolutionized the synthesis of pyrazole derivatives, including this compound. These techniques, such as microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemistry, offer significant advantages over conventional methods, including reduced reaction times, increased yields, and more environmentally friendly procedures. rsc.orgrsc.orgnih.gov

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, providing rapid and efficient heating that often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. rsc.orgnih.gov This technique has been widely applied to the synthesis of various pyrazole derivatives. rsc.orgrsc.orgnih.govrsc.orgmdpi.comnih.govresearchgate.netekb.eg

For example, the synthesis of sugar-based pyrazole derivatives has been achieved in good yields using microwave irradiation in water, an environmentally benign solvent. rsc.org A solvent-free, microwave-assisted approach has also been developed for the ring-opening reactions of phenyl glycidyl (B131873) ether with pyrazoles, demonstrating the versatility of this method. mdpi.com Furthermore, the one-pot multicomponent synthesis of pyrano[2,3-c]pyrazoles under solvent-free microwave conditions highlights the efficiency of this technique, affording products in excellent yields (92–99%) in a short reaction time. rsc.org The cyclization of chalcone (B49325) analogs with hydrazine hydrate to form pyrazole derivatives is another reaction that benefits from microwave assistance. nih.gov

The regioselective synthesis of pyrazolo[1,5-a]pyrimidines has also been accomplished using microwave heating under solvent-free conditions, leading to the selective formation of specific isomers. mdpi.comresearchgate.net

Ultrasound-Assisted Synthesis

Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. This technique, known as sonochemistry, utilizes the acoustic cavitation phenomenon to generate localized high temperatures and pressures, thereby accelerating reaction rates. rsc.orgnih.gov It is considered a valuable alternative for processes that require milder conditions than microwave irradiation. rsc.orgnih.gov

Ultrasound has been successfully employed in the synthesis of various pyrazole derivatives. For instance, a simple, catalyst-free protocol for the synthesis of thiazole (B1198619) and thiazolone integrated pyrazole derivatives has been developed using ultrasonication. jmchemsci.com A metal-free strategy for the synthesis of 1,5-disubstituted pyrazole derivatives has also been achieved using ultrasound irradiation in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as the medium, providing rapid access to N-aryl substituted pyrazoles in short reaction times and under mild conditions. bgu.ac.il The synthesis of pyrazole and pyrimidine (B1678525) derivatives has been shown to proceed in better yields and shorter reaction times under ultrasound irradiation compared to conventional methods. researchgate.net

Mechanochemical Approaches

Mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, represents a highly sustainable and environmentally friendly approach to synthesis. rsc.orgnih.govbeilstein-journals.org This solvent-free method often leads to reduced waste and can sometimes result in different reactivity or selectivity compared to solution-based reactions. beilstein-journals.org While less frequently employed than microwave or ultrasound-assisted methods, mechanochemistry offers distinct advantages in terms of sustainability. rsc.orgnih.gov

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed reactions have emerged as a powerful tool for the synthesis of pyrazole derivatives, including those with a carbonitrile substituent. These methods offer high efficiency and functional group tolerance.

A notable application of palladium catalysis is the cyanation of (hetero)aryl chlorides and bromides. This process utilizes K4[Fe(CN)6]·3H2O as a non-toxic cyanide source, providing a safer alternative to other cyanating agents. The reaction proceeds at relatively low temperatures and with short reaction times, and it is tolerant of various functional groups. thieme-connect.com This methodology has been successfully applied to a range of heterocyclic compounds, including indole, pyrrole, thiophene, and pyrazole derivatives. thieme-connect.comscispace.comresearchgate.net For instance, the double cyanation of a pyrazole derivative was achieved in 88% yield at 40 °C, demonstrating the practicality of this method for complex molecules. acs.org

Palladium catalysts are also instrumental in the synthesis of fused pyrazole systems. For example, 1H-pyrazolo[4,3-c]quinolines have been prepared from 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones through a palladium-catalyzed intramolecular C-N bond formation. researchgate.net This reaction can also lead to the concurrent formation of 4-anilinoquinoline-3-carbonitriles, with the product ratio being temperature-dependent. researchgate.net By adjusting the reaction temperature, one can selectively favor the formation of either the pyrazoloquinoline or the anilinoquinolinecarbonitrile. researchgate.net

Furthermore, palladium-catalyzed coupling reactions are employed for the synthesis of N-arylpyrazoles from aryl triflates and pyrazole derivatives. organic-chemistry.orgmdpi.com The use of specific ligands, such as tBuBrettPhos, has proven effective in achieving high yields in these transformations. organic-chemistry.org

The versatility of palladium catalysis extends to multi-component reactions. A four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide, catalyzed by palladium, can produce pyrazole derivatives. organic-chemistry.org

Multi-Component Reactions (MCRs) for Diversified Pyrazole Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.comresearchgate.netrsc.org This approach aligns with the principles of green chemistry by minimizing waste, saving time and resources, and often proceeding under mild reaction conditions. researchgate.netrsc.orgresearchgate.net MCRs have been extensively utilized for the synthesis of a wide array of pyrazole derivatives with diverse substitution patterns. mdpi.comrsc.orgresearchgate.net

A common MCR for pyrazole synthesis involves the condensation of aldehydes, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. derpharmachemica.combohrium.com This one-pot reaction can be catalyzed by various catalysts, including ionic liquids such as C8[DABCO]Br, to produce dihydropyrano[2,3-c]pyrazoles in high yields. derpharmachemica.com The use of water as a solvent further enhances the green credentials of this methodology. derpharmachemica.combohrium.com

The scope of MCRs in pyrazole synthesis is broad, allowing for the incorporation of various structural motifs. For example, pyrazole-linked thiazole derivatives can be synthesized via an MCR of phenylglyoxal (B86788) monohydrate, thiobenzamide, and a pyrazolone (B3327878). rsc.org Similarly, the Ugi MCR has been employed to create hybrid molecules containing both pyrazole and isoquinolone scaffolds. mdpi.com

MCRs also provide a route to fused pyrazole systems. For instance, pyrazolo[3,4-b]pyridine derivatives can be synthesized through an MCR of 5-aminopyrazoles, formaldehyde, and β-diketones, often assisted by microwave irradiation. mdpi.com Another example is the synthesis of pyrano[2,3-c]pyrazole derivatives through the reaction of pyrazolones, malononitrile, and aromatic aldehydes. derpharmachemica.com

The table below summarizes some examples of MCRs used for the synthesis of pyrazole derivatives.

| Catalyst | Starting Materials | Product | Yield (%) | Reference |

| C8[DABCO]Br | Aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Dihydropyrano[2,3-c]pyrazoles | High | derpharmachemica.com |

| TEABr | Aromatic aldehyde, malononitrile, ethyl acetoacetate, hydrazine hydrate | 6-Amino-4-alkyl/aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles | High | bohrium.com |

| InCl3 (MW-assisted) | 5-Amino-1-phenyl-3-methylpyrazole, formaldehyde, β-diketones | Pyrazolo[3,4-b]pyridine derivatives | High | mdpi.com |

| Zinc Acetate (B1210297) | Alkyl nitrile derivatives, hydrazine derivatives, dialkyl acetylenedicarboxylate, ethyl acetoacetate | Pyrano[2,3-c]-pyrazoles | Good | researchgate.net |

| None (ultrasound-assisted) | Ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, malononitrile | Pyrano[2,3-c]pyrazoles | Excellent | nih.gov |

Introduction of Fluorine and Fluoroalkyl Groups into Pyrazole Rings

The incorporation of fluorine and fluoroalkyl groups into the pyrazole ring can significantly influence the compound's physicochemical and biological properties, such as pKa, metabolic stability, and lipophilicity. mdpi.comolemiss.edu Consequently, various synthetic methods have been developed to introduce these moieties into the pyrazole scaffold. mdpi.comresearchgate.netsci-hub.se

One common strategy is the cyclocondensation of fluorinated building blocks. For example, perfluoroalkylated pyrazoles can be synthesized from α-perfluoroalkenylated aldehydes in a two-step process involving a nucleophilic attack by hydrazine and subsequent ring closure. mdpi.comresearchgate.net This method offers good functional group tolerance and provides 3,4-substituted pyrazole products in good yields. mdpi.com Similarly, the reaction of fluorinated/perfluorinated enones with hydrazine leads to fluorinated pyrazoles. mdpi.com Another approach involves the condensation of α-fluorinated ketimines with oxalyl monochloride derivatives, followed by an acid-catalyzed cyclization with substituted hydrazines to yield 3-fluoroalkyl-5-pyrazolecarboxylates. exlibrisgroup.com

Direct fluorination of a pre-existing pyrazole ring is another important method. Electrophilic fluorinating agents like Selectfluor® are commonly used for this purpose. mdpi.com For instance, the reaction of diphenylpyrazole substrates with SelectfluorTM can lead to a mixture of mono- and difluorinated products. thieme-connect.de Interestingly, electrophilic fluorination of certain pyrazole derivatives can result in the formation of novel 4,4-difluoro-1H-pyrazole systems. thieme-connect.de

The introduction of trifluoromethyl groups has also been a focus of research. Iron(II)-catalyzed trifluoromethylation of pyrazoles has been reported. mdpi.com

The following table provides examples of methods for introducing fluorine and fluoroalkyl groups into pyrazole rings.

| Method | Reagents | Product | Reference |

| Cyclocondensation | α-Perfluoroalkenylated aldehydes, hydrazine | Perfluoroalkylated pyrazoles | mdpi.comresearchgate.net |

| Cyclocondensation | Fluorinated/perfluorinated enones, hydrazine | Fluorinated pyrazoles | mdpi.com |

| Cyclocondensation | α-Fluorinated ketimines, oxalyl monochloride derivatives, substituted hydrazines | 3-Fluoroalkyl-5-pyrazolecarboxylates | exlibrisgroup.com |

| Direct Fluorination | Diphenylpyrazole substrates, SelectfluorTM | Mono- and difluorinated pyrazoles | thieme-connect.de |

| Trifluoromethylation | Pyrazole, Fe(II) compounds | Trifluoromethylated pyrazole | mdpi.com |

Synthesis of Pyrazolo[3,4-d]mdpi.comCurrent time information in Bangalore, IN.jocpr.comtriazines via Pyrazolyltriazenes

A synthetic route to the nitrogen-rich heterocyclic system of 3,6-substituted-4,6-dihydro-3H-pyrazolo[3,4-d] mdpi.comCurrent time information in Bangalore, IN.jocpr.comtriazines has been developed. researchgate.netkit.edunih.gov This methodology involves a five-step sequence where the key steps are an amidation and a cyclative cleavage of a pyrazolyltriazene intermediate. researchgate.netkit.edunih.gov

The synthesis starts with the diazotization of 5-amino-1H-pyrazole-4-carbonitrile, followed by a reaction with a secondary amine to form a stable triazene (B1217601). beilstein-journals.org This pyrazolyltriazene precursor is then subjected to an amidation reaction, followed by a cyclative cleavage to yield the final pyrazolo[3,4-d] mdpi.comCurrent time information in Bangalore, IN.jocpr.comtriazine core. researchgate.netkit.edunih.gov This method allows for the introduction of two different side chains, enabling the synthesis of a variety of derivatives. researchgate.netkit.edunih.gov

It is noteworthy that attempts to synthesize the regioisomeric 3,7-substituted-4,7-dihydro-3H-pyrazolo[3,4-d] mdpi.comCurrent time information in Bangalore, IN.jocpr.comtriazines under similar conditions were unsuccessful. researchgate.netkit.edunih.gov This was attributed to the higher stability of the triazene functionality in the regioisomeric precursors, which prevented the necessary cleavage and cyclization. researchgate.netkit.edunih.gov

Synthesis of Sulphur Bridged Pyrazoles

Sulphur-bridged pyrazole derivatives are a class of compounds that have garnered significant interest due to their potential biological activities. jocpr.comresearchgate.net Several synthetic strategies have been developed to construct these molecules.

One common approach involves the reaction of N-acylated pyrazole derivatives with mercaptoheterocyclic compounds in the presence of a base. jocpr.com The N-acylated pyrazoles are typically prepared by treating a pyrazole derivative with an α-halosubstituted acyl halide. jocpr.com The initial pyrazole can be synthesized from the reaction of ethyl vinyl ether or ketene (B1206846) dithioacetal derivatives with hydrazine hydrate. jocpr.com

Another method for preparing sulphur-bridged pyrazoles starts with mercaptoheterocyclic compounds. researchgate.net These are first treated with ethyl bromoacetate (B1195939) in the presence of a base to form a thioacetate (B1230152) derivative. Subsequent reaction with hydrazine hydrate yields an acylated hydrazine derivative. Finally, condensation of this derivative with a ketene dithioacetal affords the sulphur-bridged pyrazole. researchgate.net

A different strategy utilizes pyrimidine-2-thiol (B7767146) derivatives as starting materials. sciepub.com Reaction with ethyl 4-chloroacetoacetate followed by treatment with hydrazine derivatives leads to pyrazolone derivatives, which can be further functionalized to create sulphur-bridged systems. sciepub.com

The synthesis of sulphur-bridged heterocycles, including pyrazoles, can also be achieved through the cyclization of β-dicarbonyl intermediary compounds with hydrazine, starting from compounds like 2-benzimidazolethiol. sciforum.net

Green Chemistry Principles in this compound Synthesis

Solvent-Free Reaction Conditions

The application of solvent-free reaction conditions is a key principle of green chemistry, aiming to reduce environmental impact by eliminating the use of often hazardous and volatile organic solvents. Several synthetic methods for pyrazole derivatives, including those with a carbonitrile group, have been adapted to proceed under solvent-free conditions, often with the assistance of microwave irradiation or by simply heating the neat reactants.

Microwave-assisted solvent-free synthesis has proven to be a highly efficient method for preparing various heterocyclic compounds. For instance, the synthesis of 1,3,5-trisubstituted 1H-pyrazoles has been achieved by reacting α,β-unsaturated aldehydes or ketones with hydrazine using a silica-supported phosphotungstic acid catalyst under microwave irradiation and solvent-free conditions, with yields ranging from 74–90%. researchgate.net

Solvent-free conditions have also been successfully applied to multi-component reactions for the synthesis of pyrazole derivatives. For example, the reaction of 3-amino-5-aryl-1H-4-pyrazolecarbonitriles with an enaminonitrile under solvent-free microwave irradiation leads to the regiospecific synthesis of 5-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives in good yields. nih.gov

Furthermore, the synthesis of pyrano[2,3-c]pyrazoles can be carried out under solvent-free conditions. One method involves the reaction of a pyrazolone with a carbonyl compound and malononitrile, catalyzed by piperidine, under reflux. mdpi.com Another approach utilizes a four-component reaction of an aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate, catalyzed by cobalt(II) nitrate (B79036) hexahydrate, with the reaction being carried out under neat conditions at 100 °C. scispace.com

Aqueous Media Applications

The use of water as a solvent in chemical synthesis is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. In the synthesis of this compound and its derivatives, aqueous media applications have been explored, primarily focusing on multicomponent reactions that yield highly functionalized pyrazole systems. These methods often provide advantages such as mild reaction conditions, simplified workup procedures, and high product yields.

Research has demonstrated the feasibility of synthesizing various pyrazole-carbonitrile derivatives in water or aqueous-ethanolic mixtures. These reactions often employ catalysts to facilitate the cyclization and condensation steps necessary for the formation of the pyrazole ring.

One notable approach involves the one-pot, three-component synthesis of 5-amino-1,3-disubstituted-1H-pyrazole-4-carbonitrile derivatives. In a typical procedure, an aldehyde, phenylhydrazine, and malononitrile are reacted in an aqueous ethanol solution (1:1 v/v) using aluminum chloride (AlCl₃) as a catalyst. chemicalbook.com This method has been shown to be efficient, with reaction times as short as 30 minutes and yields ranging from 79% to 89%. chemicalbook.com The use of an environmentally benign solvent system and the high efficiency of the reaction highlight the practical applicability of this methodology. chemicalbook.com

Another significant application of aqueous media is in the synthesis of fused pyrazole systems, such as pyrano[2,3-c]pyrazoles. These derivatives, which incorporate the this compound scaffold, can be prepared through four-component reactions. For instance, the reaction of hydrazine hydrate, ethyl acetoacetate, an aromatic aldehyde, and malononitrile in the presence of a catalyst like sodium benzoate (B1203000) in water can produce 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. nih.gov This method is lauded for being environmentally friendly, proceeding with high yields and requiring shorter reaction times compared to conventional methods that often rely on organic solvents and harsher conditions. nih.gov

The following table summarizes representative examples of the synthesis of this compound derivatives in aqueous media:

| Product | Starting Materials | Catalyst | Solvent | Time (min) | Yield (%) | Ref. |

| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Benzaldehyde, Phenylhydrazine, Malononitrile | AlCl₃ | Ethanol-Water (1:1) | 30 | 85 | chemicalbook.com |

| 5-Amino-1-phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 4-Chlorobenzaldehyde, Phenylhydrazine, Malononitrile | AlCl₃ | Ethanol-Water (1:1) | 20 | 88 | chemicalbook.com |

| 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 4-Hydroxybenzaldehyde, Hydrazine hydrate, Ethyl acetoacetate, Malononitrile | Sodium benzoate | Water | - | 45 (at 25°C) | nih.gov |

Reaction Mechanisms of this compound Derivatives

The chemical behavior of this compound and its derivatives is characterized by the interplay of the pyrazole ring and the carbonitrile group. This structure allows for a variety of chemical transformations, making it a valuable scaffold in organic synthesis.

The carbonitrile (cyano) group in this compound derivatives is susceptible to nucleophilic attack. smolecule.comevitachem.com This reactivity allows for the conversion of the nitrile into other functional groups, providing a pathway to a diverse range of substituted pyrazoles. smolecule.com For instance, the nitrile group can be substituted with other functional groups through nucleophilic substitution reactions. The electron-withdrawing nature of the cyano group can make the pyrazole ring itself more reactive towards certain reagents. cymitquimica.com

Derivatives such as 1,5-dimethyl-1H-pyrazole-3-carbonitrile also undergo nucleophilic substitution at the carbonitrile group, leading to the formation of various other derivatives. smolecule.com Similarly, in 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile, the carbonitrile group can participate in nucleophilic attacks. evitachem.com

| Derivative | Reactivity Feature | Reference |

|---|---|---|

| This compound | Susceptible to nucleophilic attack at the carbonitrile group. | smolecule.comevitachem.com |

| 1,5-Dimethyl-1H-pyrazole-3-carbonitrile | Undergoes nucleophilic substitution at the carbonitrile group. | smolecule.com |

| 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile | Carbonitrile group participates in nucleophilic attacks. | evitachem.com |

The carbonitrile group of this compound and its derivatives can be reduced to form primary amines or aldehydes, which are versatile intermediates in organic synthesis. evitachem.com The reduction of the nitrile group to an amine is a common transformation. smolecule.com For example, 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile can be reduced to convert the carbonitrile to an amine or an aldehyde. evitachem.com

Common reducing agents for the conversion of the nitrile group to an amine include lithium aluminum hydride (LAH) and alane (AlH3). evitachem.comacs.org While LAH has been used for the reduction of non-fluorinated pyrazole nitriles, it can lead to impure products with certain substrates. acs.org Alane reduction has been successfully used for a variety of heterocyclic nitriles, including those with a pyrazole moiety. acs.org However, the reduction of nitriles bearing a trifluoromethyl group, such as 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, with alane has been reported to be potentially explosive, especially during the workup with methanol. acs.orgacs.org

The aldehyde functionality can also be obtained through reduction, although this transformation is less commonly detailed in the provided context. evitachem.com

| Reactant | Reducing Agent | Product | Reference |

|---|---|---|---|

| This compound derivatives | Not specified | Primary amine or aldehyde | evitachem.com |

| Non-fluorinated pyrazole nitriles | Lithium aluminum hydride (LAH) | Amine | acs.org |

| Heterocyclic nitriles (pyrazole moiety) | Alane (AlH3) | Amine | acs.org |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile | Alane (AlH3) | Amine (with explosion risk) | acs.orgacs.org |

Oxidation reactions of this compound derivatives can lead to the formation of various functionalized products. evitachem.com The pyrazole ring can be oxidized to form corresponding oxides under specific conditions. Common oxidizing agents used for this purpose include potassium permanganate (B83412) (KMnO4) and hydrogen peroxide (H2O2). For instance, 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile can be oxidized to yield different pyrazole derivatives. evitachem.com

In derivatives like 1H-pyrazole-3-carbaldehyde, the aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide. evitachem.com

Cycloaddition reactions are a fundamental method for the synthesis of the pyrazole ring itself. scispace.com The [3+2] cycloaddition reaction is a common strategy. For example, the silver-catalyzed [3+2] cycloaddition of dicyanoalkenes with trifluorodiazoethane provides a route to pyrazoles containing both trifluoromethyl and cyano groups. chinesechemsoc.org Similarly, nitrile imines, generated in situ from the catalytic dehydrogenation of aromatic aldehyde phenylhydrazones, can undergo 1,3-dipolar cycloaddition with alkenes like 4-methoxy cinnamonitrile (B126248) to produce 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles. scispace.com

Other examples include the 1,3-dipolar cycloaddition of ethyl α-diazoacetate with phenylpropargyl acetylenes, catalyzed by zinc triflate, to yield pyrazoles. nih.gov The reaction of nitrilimines with vinyl derivatives also proceeds via a 1,3-dipolar cycloaddition to form 1,3,5-substituted pyrazoles. nih.gov Furthermore, the synthesis of 5-nitro-pyrazole triflones has been achieved through a [3+2] cycloaddition reaction of a diazo compound with α-bromonitrostyrene derivatives. fluorine1.ru

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Dicyanoalkenes and trifluorodiazoethane | Silver catalyst | Trifluoromethyl and cyano-substituted pyrazoles | chinesechemsoc.org |

| 1,3-Dipolar Cycloaddition | Nitrile imines and 4-methoxy cinnamonitrile | Chloramine-T | 3,4-Diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles | scispace.com |

| 1,3-Dipolar Cycloaddition | Ethyl α-diazoacetate and phenylpropargyl acetylenes | Zinc triflate | Pyrazoles | nih.gov |

| [3+2] Cycloaddition | 2-Diazo-1-phenyl-2-((trifluoromethyl)sulfonyl)ethan-1-one and α-bromonitrostyrene derivatives | Basic conditions | 5-Nitro-pyrazole triflones | fluorine1.ru |

Condensation reactions are widely employed in the synthesis and functionalization of pyrazole derivatives. 1-Methyl-1H-pyrazole-3-carbonitrile can react with aldehydes or ketones in condensation reactions to form more complex molecules. evitachem.com Similarly, 1,5-dimethyl-1H-pyrazole-3-carbonitrile can react with aldehydes or ketones to form imines or other condensation products. smolecule.com

The synthesis of the pyrazole ring itself often involves condensation. For example, 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile can be synthesized through the condensation of phenylhydrazine with a suitable α-keto nitrile. evitachem.com The reaction of enaminones with hydrazines can also lead to pyrazole derivatives. nih.gov Specifically, 3-amino-1H-pyrazole-4-carbonitrile derivatives can be synthesized by the condensation of 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles with hydrazines. nih.gov

Furthermore, pyrazole-3-carbaldehydes can undergo aldol (B89426) condensation reactions with methyl ketones to form pyrazolylpropenones. semanticscholar.org

Michael-type addition reactions are another important strategy in pyrazole chemistry. The aza-Michael addition of pyrazoles to vinyl sulfones, catalyzed by silver carbonate (Ag2CO3), provides an efficient and regioselective method for the synthesis of N-sulfonylethylated pyrazoles. tandfonline.com This reaction has also been achieved using copper catalysts or photothermal conditions. tandfonline.com

Similarly, the Ag2CO3-catalyzed aza-Michael addition of pyrazoles to maleimides yields 3-(pyrazol-1-yl) succinimides. tandfonline.com In the synthesis of pyrazole-containing α-amino acids, a key step involves the condensation of β-aryl α,β-unsaturated ketones with phenyl hydrazine, which can be viewed as a conjugate addition followed by cyclization. rsc.org The synthesis of new pyrazole compounds can also be achieved through the cyclization of diketonic Michael adducts, which are prepared by the addition of acetylacetone (B45752) to nitrovinyl arene compounds. dergipark.org.tr

Diazotization and Subsequent Cyclization

While this compound itself does not possess a primary amino group for diazotization, its amino-substituted analogue, 5-amino-1H-pyrazole-4-carbonitrile, serves as a crucial precursor for the synthesis of fused heterocyclic systems via this pathway. The diazotization of the amino group, followed by an intramolecular cyclization involving the nitrile, is a powerful strategy for constructing pyrazolo[3,4-d] nih.govacs.orgvulcanchem.comtriazin-4-ones.

This one-pot reaction is typically initiated by treating 5-amino-1H-pyrazole-4-carbonitriles with sodium nitrite (B80452) (NaNO₂) in an acidic medium, such as a mixture of hydrochloric and acetic acid, at low temperatures. mdpi.com The process is believed to proceed through the formation of an intermediate diazonium salt. mdpi.com This is followed by an intramolecular cyclization where the diazonium group is attacked by a nucleophile. The nucleophile is generated from the adjacent nitrile group, which undergoes in situ hydrolysis to a carboxamide under the acidic reaction conditions. mdpi.com The subsequent ring closure yields the stable pyrazolo[3,4-d] nih.govacs.orgvulcanchem.comtriazin-4-one ring system. wuxibiology.com The yields of these reactions can be good to very good, depending on the substituent at the N-1 position of the pyrazole ring. mdpi.com

Table 1: Yields of Pyrazolo[3,4-d] nih.govacs.orgvulcanchem.comtriazin-4-ones from Diazotization of Substituted 5-Amino-1H-pyrazole-4-carbonitriles This table summarizes the yields for the synthesis of pyrazolotriazinones via diazotization, highlighting the influence of the N-1 substituent.

| Starting Material (N-1 Substituent) | Product | Yield (%) | Reference |

| Phenyl | 7-Phenyl-4H-pyrazolo[3,4-d] nih.govacs.orgvulcanchem.comtriazin-4-one | 77.0 | beilstein-journals.org |

| p-Fluorophenyl | 7-(4-Fluorophenyl)-4H-pyrazolo[3,4-d] nih.govacs.orgvulcanchem.comtriazin-4-one | 83.0 | beilstein-journals.org |

| Benzyl | 7-Benzyl-4H-pyrazolo[3,4-d] nih.govacs.orgvulcanchem.comtriazin-4-one | 50.0 | beilstein-journals.org |

| tert-Butyl | 7-(tert-Butyl)-4H-pyrazolo[3,4-d] nih.govacs.orgvulcanchem.comtriazin-4-one | 47.0 | beilstein-journals.org |

Computational Studies on Reaction Pathways and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms involving pyrazole derivatives. These studies provide insights into reaction pathways, transition state geometries, and the origins of selectivity that are often difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

DFT calculations have been successfully employed to elucidate the mechanisms of various reactions involving pyrazoles, including cycloadditions and substitution reactions. mdpi.comrsc.org For instance, in the synthesis of pyrazoles from the (3+2) cycloaddition of diazopropane (B8614946) with chalcone derivatives, DFT calculations using the B3LYP functional were able to determine that the formation of pyrazole derivatives is the kinetically favored outcome over oxadiazoles. mdpi.com Theoretical investigations are also used to predict molecular reactivity and to understand the binding mechanisms of pyrazole derivatives with biological targets. nih.govaip.org In studies of gold-catalyzed intramolecular cyclization of alkyne-tethered pyrroles, DFT calculations have been instrumental in mapping out the reaction mechanisms, which involve metal-coordination, nucleophilic attack, and subsequent 1,2-migrations. acs.org These computational approaches provide a molecular-level understanding of the reaction coordinates and energy profiles.

Analysis of Interatomic Distances and Transition States

A key strength of computational studies is the ability to model the geometries of transient species like transition states (TS). mdpi.com By analyzing interatomic distances and angles in these calculated structures, researchers can understand how bonds are formed and broken during a reaction. For example, in a theoretical study of a reaction between a pyrazole acid chloride and 2,3-diaminopyridine, the transition state for the initial bond formation (TS1) was characterized by specific C-N (1.61 Å) and C-Cl (2.34 Å) bond lengths. mdpi.com The analysis of transition states in the [3+2] cycloaddition reaction between a nitroalkene and a nitrilimine showed a significant reduction in the key interatomic distances within the TS structures, providing insight into the synchronicity of bond formation. nih.gov Furthermore, the analysis of bond critical points (BCPs) in metal-pyrazole complexes reveals excellent exponential relationships between electron density at the BCP and the interatomic distance, offering a quantitative measure of the nature and strength of the interactions. mdpi.com

Regioselectivity Prediction and Experimental Validation

DFT calculations are particularly powerful in predicting the regioselectivity of reactions, a common challenge in the synthesis of substituted pyrazoles. rsc.org For the N-substitution of 3-substituted pyrazoles, DFT calculations at the B3LYP/6-31G**(d) level correctly justified the observed regioselectivity, showing that electronic effects of the C3 substituent play a crucial role. sci-hub.st The major regioisomer formed was validated experimentally through X-ray crystallography. nih.govsci-hub.st Similarly, in the 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes to form 3,4-diaryl-1H-pyrazoles, analysis of the calculated transition states indicated that the observed 3,4-diaryl product corresponds to the pathway with the lowest activation energy, thus leading to the most stable product. rsc.org This prediction was confirmed using 2D NMR techniques. rsc.org In another case, HOMO (Highest Occupied Molecular Orbital) analysis of the 1,2,3-triazole anion correctly predicted that N2 arylation would be the major pathway in a Chan-Lam reaction, a prediction that was subsequently validated by careful experimental separation and characterization of the products. wuxibiology.com

Table 2: Comparison of Predicted and Experimental Regioselectivity in Pyrazole Synthesis This table illustrates how computational predictions of regioselectivity are confirmed by experimental results.

| Reaction | Computational Method | Predicted Outcome | Experimental Validation | Reference |

| N-Alkylation of 3-Nitropyrazole | DFT (B3LYP/6-31G**(d)) | N1-alkylation favored due to electronic effects | X-ray crystallography | sci-hub.st |

| Cycloaddition of Tosylhydrazone and Nitroalkene | DFT (Transition State Analysis) | 3,4-Diaryl-1H-pyrazole is the major regioisomer (lowest activation energy) | 2D-NOESY and HMBC NMR | rsc.org |

| Chan-Lam Arylation of 1,2,3-Triazole | DFT (HOMO Anion Analysis) | N2 arylation is the major product | 13C NMR of separated isomers | wuxibiology.com |

Functional Group Transformations of the Nitrile Moiety

The nitrile group at the C3 position of the pyrazole ring is a versatile functional handle that can be converted into several other important functionalities, thereby expanding the synthetic utility of the this compound core.

Conversion to Carboxylic Acids, Esters, and Amides

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, typically under acidic or basic conditions. chemistrysteps.comlibretexts.org The complete hydrolysis to a carboxylic acid is often achieved by heating the nitrile under reflux with an aqueous acid (e.g., HCl) or a base (e.g., NaOH). libretexts.org In the case of basic hydrolysis, an initial carboxylate salt is formed, which then requires acidification in a separate workup step to yield the free carboxylic acid. libretexts.org

The hydrolysis proceeds via an amide intermediate. chemistrysteps.comchemistrysteps.com It is possible to stop the reaction at the amide stage by using milder conditions. chemistrysteps.comcommonorganicchemistry.com For example, the partial hydrolysis of nitriles to primary amides can be achieved using hydrogen peroxide in an alkaline solution. commonorganicchemistry.com The conversion of pyrazole-3-carbonitriles to their corresponding pyrazole-3-carboxamides and pyrazole-3-carboxylic acids has been documented as a key step in the synthesis of various derivatives. nih.govresearchgate.net For instance, pyrazole-3-carboxylic acids have been prepared by the hydrolysis of the corresponding ester, which can be derived from the nitrile. nih.gov Furthermore, pyrazole-3-carboxamides can be obtained by treating the corresponding acid chloride (derived from the carboxylic acid) with ammonia. nih.gov The direct conversion of a nitrile to an ester is less common, but esters can be readily synthesized from the carboxylic acid derivative via Fischer esterification or by reaction of the acid chloride with an alcohol. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1h Pyrazole 3 Carbonitrile

Derivatization and Scaffold Decoration Strategies

The inherent reactivity of the 1H-pyrazole-3-carbonitrile scaffold allows for a multitude of chemical transformations, making it a valuable building block for the synthesis of diverse and complex molecular architectures. These derivatization strategies primarily focus on the functionalization of the nitrile group, substitution at the pyrazole (B372694) ring nitrogens, and modification of the pyrazole ring itself through C-H functionalization. These approaches enable the "decoration" of the pyrazole core, leading to a wide array of derivatives with potential applications in various fields of chemical science.

The strategic derivatization of this compound and its analogues is a cornerstone for the development of novel heterocyclic compounds. Key strategies include transformations of the nitrile moiety and the construction of fused ring systems, which significantly expand the chemical space accessible from this versatile precursor.

One prominent derivatization pathway involves the conversion of the nitrile group into a thioamide. This transformation is typically achieved by reacting the pyrazole-3-carbonitrile with hydrogen sulfide (B99878) in a basic medium such as pyridine. The resulting pyrazole-3-carbothioamide is a key intermediate for further scaffold decoration. For instance, it can undergo a cyclocondensation reaction with α-haloketones, like substituted phenacyl bromides, in a suitable solvent such as ethanol (B145695) to yield highly substituted pyrazolyl-thiazole derivatives. nih.govacs.org This Hantzsch thiazole (B1198619) synthesis-type reaction provides a straightforward method for linking the pyrazole and thiazole ring systems.

Another significant strategy for decorating the this compound scaffold is through cycloaddition reactions involving the nitrile group. A notable example is the [3+2] cycloaddition with sodium azide, which converts the nitrile functionality into a tetrazole ring. nih.govmdpi.com This reaction is often carried out in the presence of a proton source, such as triethylamine (B128534) hydrochloride, and results in the formation of 5-(1H-pyrazol-3-yl)-1H-tetrazole derivatives. nih.govmdpi.com The resulting pyrazole-tetrazole hybrids can be further functionalized, for example, through N-alkylation of the tetrazole ring. nih.govmdpi.com

Furthermore, derivatives of this compound, particularly 3-aminopyrazole-4-carbonitriles, are pivotal precursors for the synthesis of fused pyrazole systems like pyrazolo[1,5-a]pyrimidines. nih.govekb.egresearchgate.netsemanticscholar.orgmdpi.com These bicyclic heterocycles are typically constructed through the cyclocondensation of the 3-aminopyrazole (B16455) derivative with a 1,3-dielectrophilic species. mdpi.com The reaction of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles with enaminonitriles under microwave irradiation and solvent-free conditions has been shown to proceed regioselectively to afford 5-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives. nih.gov The regiochemical outcome of these cyclization reactions can be influenced by the reaction conditions and the nature of the reactants. nih.gov

The following tables summarize representative examples of these derivatization and scaffold decoration strategies.

Table 1: Synthesis of Pyrazolyl-Thiazole Derivatives

| Starting Material (Pyrazole-3-carbothioamide) | Reagent (α-Haloketone) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbothioamide | 2-bromo-1-(4-fluorophenyl)ethan-1-one | 2-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)-4-(4-fluorophenyl)thiazole | Not Specified | nih.gov |

Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

| Starting Material (3-Aminopyrazole-4-carbonitrile) | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile | 3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one | 2-amino-7-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 86 | nih.gov |

| 3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | 3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one | 2-amino-7-(4-chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | 88 | nih.gov |

These synthetic strategies highlight the versatility of this compound as a scaffold for generating a diverse range of heterocyclic compounds with complex and varied substitution patterns. The ability to selectively modify different positions on the pyrazole ring and the nitrile group provides a powerful toolkit for synthetic chemists.

Advanced Spectroscopic and Analytical Characterization Techniques in 1h Pyrazole 3 Carbonitrile Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1H-pyrazole-3-carbonitrile and its analogues. It provides critical information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR Analysis for Proton Environments

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound scaffold. For the parent compound, the protons on the pyrazole (B372694) ring exhibit distinct chemical shifts. For instance, in a study of 1-methyl-1H-pyrazole-3-carbonitrile, the H4 and H5 protons appeared as doublets at δ 7.82 ppm and δ 6.68 ppm, respectively, with a coupling constant of 2.4 Hz in DMSO-d₆. The N1-methyl group in this derivative shows a singlet at δ 3.89 ppm. In other substituted derivatives, the chemical shifts of the pyrazole protons and any substituents provide valuable information for structural confirmation. For example, in a series of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, the C5-NH₂ protons typically appear as a broad singlet, while the pyrazole and aryl protons show characteristic multiplets in the aromatic region. semanticscholar.org

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound derivatives. The nitrile carbon (C≡N) typically resonates in the range of δ 110–120 ppm. For 1-methyl-1H-pyrazole-3-carbonitrile, the nitrile carbon appears at δ 120.5 ppm in DMSO-d₆. The pyrazole ring carbons also show characteristic chemical shifts; for example, in the same compound, C3 is observed at δ 139.2 ppm. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents on the pyrazole ring. For instance, in a series of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, the carbon chemical shifts provide key information for confirming the substitution pattern and electronic distribution within the molecule. rsc.org

¹⁹F NMR for Fluorinated Derivatives

For fluorinated derivatives of this compound, fluorine-19 (¹⁹F) NMR spectroscopy is an invaluable tool. nih.gov Due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity, this technique provides clear signals that are highly sensitive to the local electronic environment. nih.gov This is particularly useful in medicinal chemistry research where fluorinated motifs are common. mdpi.com For example, in the synthesis of fluorinated pyrazoles, ¹⁹F NMR can be used to monitor reaction progress and identify different fluorinated species in crude reaction mixtures. mdpi.com In a study of trifluoroethylthio-substituted phenylpyrazole derivatives, the trifluoromethyl group served as a spectroscopic handle for quantitative analysis. figshare.com The chemical shifts in ¹⁹F NMR are reported relative to a standard, and the coupling constants between fluorine and other nuclei (like ¹H or ¹³C) provide additional structural information. figshare.comdoi.org

2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods for unambiguously confirming the structure of complex this compound derivatives.

COSY experiments establish correlations between coupled protons, helping to identify adjacent protons in the molecular structure. scirp.orgresearchgate.net

HSQC provides correlations between protons and their directly attached carbons, allowing for the assignment of protonated carbons in the ¹³C NMR spectrum. scirp.orgresearchgate.net

These techniques were employed in the structural confirmation of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, where the combination of these experiments allowed for complete and unambiguous assignment of all proton and carbon signals. scirp.org

GIAO and PCM Methods for NMR Chemical Shift Prediction

Computational methods are increasingly used to predict NMR chemical shifts, aiding in the interpretation of experimental spectra and the structural assignment of new compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors. iu.edu.saresearchgate.net This method, often combined with Density Functional Theory (DFT), can provide accurate predictions of both ¹H and ¹³C chemical shifts. researchgate.net

To account for solvent effects, the Polarizable Continuum Model (PCM) is often employed alongside GIAO calculations. iu.edu.saresearchgate.net This approach models the solvent as a continuous dielectric medium, which can significantly improve the accuracy of the predicted chemical shifts, especially for polar molecules. These computational tools have been successfully applied to various pyrazole derivatives, demonstrating good agreement between theoretical and experimental values and aiding in the conformational analysis and structural elucidation of these compounds. iu.edu.saresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups in this compound and its derivatives.

The most characteristic feature in the IR spectrum of this compound is the strong absorption band corresponding to the C≡N (nitrile) stretching vibration, which typically appears in the range of 2200–2240 cm⁻¹. rsc.org For example, in various substituted 5-amino-1H-pyrazole-4-carbonitriles, this peak is consistently observed around 2205–2223 cm⁻¹. rsc.orgrsc.org

Other important vibrational bands include those for N-H stretching of the pyrazole ring or amino groups (typically in the region of 3200–3500 cm⁻¹), C-H stretching, and C=N and C=C stretching vibrations of the pyrazole ring (around 1500–1650 cm⁻¹). rsc.orgrsc.org The precise positions of these bands can be influenced by the substitution pattern and intermolecular interactions, such as hydrogen bonding. Computational methods, such as DFT calculations, are also used to predict vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Identification of Characteristic Vibrational Modes (e.g., C≡N stretching)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is crucial for identifying the functional groups within a molecule. For this compound and its analogues, the most prominent and diagnostic vibrational mode is the stretching of the carbon-nitrogen triple bond (C≡N) of the nitrile group.

Research findings indicate that the C≡N stretching vibration typically appears as a strong to medium intensity band in the infrared spectrum. rsc.orgvulcanchem.com The exact wavenumber can be influenced by the substituent groups on the pyrazole ring.

The C≡N stretch is consistently observed in a range of approximately 2200 to 2240 cm⁻¹. vulcanchem.com

For various 5-amino-1H-pyrazole-4-carbonitrile derivatives, this stretching vibration is noted between 2204 and 2210 cm⁻¹. rsc.org

In one specific derivative, 5-amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the C≡N stretch was identified at 2390 cm⁻¹. nih.gov

Another study on 4-amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile reported IR absorption bands at 3323 and 3166 cm⁻¹, characteristic of N-H stretching vibrations. tandfonline.com

Other important vibrational modes for pyrazole derivatives include the C=N stretching of the pyrazole ring, typically found around 1600 cm⁻¹, and C-H stretching vibrations.

Table 1: Characteristic FT-IR Vibrational Frequencies for Pyrazole Carbonitrile Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Class/Example | Reference(s) |

| C≡N Stretch | 2200 - 2240 | General Pyrazole Carbonitriles | vulcanchem.com |

| C≡N Stretch | 2204 - 2210 | 5-Amino-1H-pyrazole-4-carbonitriles | rsc.org |

| C≡N Stretch | 2188 - 2210 | General | rsc.org |

| C=N Stretch (Pyrazole Ring) | ~1600 | 1-Methyl-1H-pyrazole-3-carbonitrile | |

| N-H Stretch | 3292 | 5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | nih.gov |

| O-H Stretch | 3064 | 5-Amino-3-(5-((4-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | nih.gov |

Conformational Analysis through Vibrational Assignments

Conformational analysis of pyrazole derivatives is often accomplished by combining experimental vibrational spectra (FT-IR and Raman) with quantum mechanical calculations, such as Density Functional Theory (DFT). iu.edu.saiu.edu.sa This approach allows for the prediction of stable molecular geometries and the assignment of observed vibrational bands to specific motions within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and elucidating its structure through fragmentation analysis. The molecular ion peak [M]⁺ confirms the molecular weight of the compound. For the parent compound, C₄H₃N₃, the expected molecular weight is approximately 93.09 g/mol . chemicalbook.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to confirm the molecular formula. The fragmentation patterns observed in the mass spectrum give valuable clues about the molecule's structure. For substituted pyrazoles, fragmentation often involves the loss of substituent groups.

For 1-methyl-1H-pyrazole-3-carbonitrile, the molecular ion peak is observed at m/z 107.048, and fragmentation includes the loss of the methyl group (m/z 92) and the nitrile group (m/z 80).

In more complex pyrano[2,3-c]pyrazol-6-ones, fragmentation can be initiated by the elimination of a carbon monoxide (CO) molecule, followed by the loss of a hydrogen atom and an RCN group. researchgate.net

Table 2: Mass Spectrometry Data for Selected Pyrazole Carbonitrile Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) | Reference |

| This compound | C₄H₃N₃ | 93.09 | - | chemicalbook.comamericanelements.com |

| 1-Methyl-1H-pyrazole-3-carbonitrile | C₅H₅N₃ | 107.09 | 107 [M]⁺, 92 [M-CH₃]⁺, 80 [M-CN]⁺ | |

| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | 184.20 | 185 [M+H]⁺ | scirp.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For pyrazole derivatives, the absorption bands are typically attributed to π → π* transitions within the aromatic pyrazole ring and any conjugated systems.

A study on 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile reported a UV cut-off wavelength at 242 nm. scirp.org The compound was found to have a wide transmission window from 300 to 1100 nm with nearly 100% transparency. scirp.org The UV-Vis spectrum of 1H-pyrazole itself shows a π → π* transition around 205 nm in the gas phase. researchgate.net The position and intensity of these absorption bands can be influenced by substituents and the solvent used. researchgate.netbohrium.com

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which stabilize the crystal lattice.

4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile was found to crystallize in the monoclinic space group P2₁/c. scirp.org The formation of a centrosymmetric dimer through intermolecular hydrogen bonds was observed in its crystal structure. scirp.orgscirp.org

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile also showed extensive intermolecular N—H···O and C—H···O hydrogen bonds that link the molecules into a three-dimensional network, stabilizing the structure. researchgate.net

The structure of another derivative was resolved using single-crystal X-ray diffraction and refined using the SHELXL program, a standard tool in small-molecule crystallography.

Table 3: Crystallographic Data for a this compound Derivative

| Parameter | 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile | Reference(s) |

| Molecular Formula | C₂₃H₁₅N₃O | scirp.orgscirp.org |

| Crystal System | Monoclinic | scirp.org |

| Space Group | P2₁/c | scirp.org |

| a (Å) | 9.3167(2) | scirp.org |

| b (Å) | 20.6677(3) | scirp.org |

| c (Å) | 10.6143(3) | scirp.org |

| β (°) | 112.665(3) | scirp.org |

| Volume (ų) | 1886.00(8) | scirp.org |

| Z (molecules/unit cell) | 4 | scirp.org |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimental results are compared with the theoretically calculated percentages based on the molecular formula (C₄H₃N₃). A close match between the found and calculated values serves as strong evidence for the compound's purity and elemental composition. This method is routinely used alongside spectroscopic techniques to provide a complete characterization of newly synthesized pyrazole derivatives. chemicalbook.commdpi.comresearchgate.net For example, the purity of synthesized pyrazole carbonitrile products is often confirmed to be above 99% through elemental analysis and other characterization methods. chemicalbook.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

Column Chromatography: This is a standard method for purifying pyrazole derivatives after synthesis. Silica gel is commonly used as the stationary phase, with a gradient of solvents like hexane (B92381) and ethyl acetate (B1210297) as the mobile phase to elute the desired compound. scirp.orgsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These methods are used for quantitative purity analysis. scirp.orgsemanticscholar.org For instance, the purity of a standard reference material of a complex pyrazole derivative was determined by a chromatographic assay. lgcstandards.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This hyphenated technique combines the separation power of UPLC with the detection capabilities of mass spectrometry, providing a powerful tool for analyzing the purity and confirming the identity of synthesized compounds. semanticscholar.org

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental and widely used technique in research involving pyrazole carbonitriles due to its simplicity, speed, and efficiency in monitoring the progress of chemical reactions and assessing the purity of products.